molecular formula C13H19NS B13234305 N-(2-propylphenyl)thiolan-3-amine

N-(2-propylphenyl)thiolan-3-amine

Cat. No.: B13234305
M. Wt: 221.36 g/mol
InChI Key: IKJSWYOOLNPOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Propylphenyl)thiolan-3-amine is a substituted thiolan-3-amine derivative characterized by a thiolane (tetrahydrothiophene) ring system linked to an aromatic 2-propylphenyl group via an amine moiety. The 2-propyl substituent on the phenyl ring likely enhances lipophilicity compared to smaller substituents, influencing solubility and pharmacokinetic properties .

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-(2-propylphenyl)thiolan-3-amine

InChI

InChI=1S/C13H19NS/c1-2-5-11-6-3-4-7-13(11)14-12-8-9-15-10-12/h3-4,6-7,12,14H,2,5,8-10H2,1H3

InChI Key

IKJSWYOOLNPOMD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1NC2CCSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propylphenyl)thiolan-3-amine typically involves the reaction of 2-propylphenylamine with thiolane derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where 2-propylphenylamine reacts with a thiolane halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-propylphenyl)thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃)

Major Products Formed

Scientific Research Applications

N-(2-propylphenyl)thiolan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-propylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the thiolane ring may interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(2-propylphenyl)thiolan-3-amine and its analogs:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Implications
This compound* 2-propyl C₁₂H₁₇NS ~223.3 (calculated) High lipophilicity; potential for enhanced membrane permeability
N-(4-Fluoro-3-methylphenyl)thiolan-3-amine 4-fluoro, 3-methyl C₁₁H₁₄FNS 211.30 Electron-withdrawing F may increase stability; methyl enhances steric bulk
N-(3-Chloro-4-fluorophenyl)thiolan-3-amine 3-chloro, 4-fluoro C₁₀H₁₀ClFNS ~230.7 (calculated) Halogenated rings may improve binding affinity in bioactive molecules
N-[2-(Trifluoromethyl)phenyl]thiolan-3-amine 2-(trifluoromethyl) C₁₁H₁₂F₃NS 247.28 Strong electron-withdrawing CF₃ group; impacts electronic density and reactivity
N-[(2-Methoxyphenyl)methyl]thiolan-3-amine 2-methoxy (as benzyl substituent) C₁₂H₁₇NOS 223.33 Methoxy group increases polarity; may alter metabolic pathways

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 2-propyl group in this compound contributes to higher lipophilicity compared to smaller substituents (e.g., methyl in or halogens in ), which could enhance blood-brain barrier penetration or tissue distribution.
  • In contrast, the electron-donating propyl group may increase susceptibility to electrophilic reactions.

Biological Activity

N-(2-propylphenyl)thiolan-3-amine is a compound of interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound consists of a thiolane ring bonded to an amine group and a propyl-substituted phenyl group. The presence of the amine group allows for hydrogen bonding and electrostatic interactions with biological molecules, which can significantly influence its biological activity.

Property Description
Molecular Formula C12H17N S
Molecular Weight 205.34 g/mol
Functional Groups Amine, Thiolane
Solubility Soluble in organic solvents

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, particularly affecting enzymes involved in inflammatory pathways such as cyclooxygenase (COX) enzymes.
  • Receptor Binding : Its structural features enable it to interact with various receptors, potentially influencing signaling pathways related to inflammation and oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains.

Antimicrobial Studies

A study investigated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Effects

In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in human macrophage cell lines. This effect was linked to the compound's ability to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the effectiveness of this compound against resistant bacterial strains.
    • Methodology : Disk diffusion method was employed to assess antibacterial activity.
    • Results : Showed a zone of inhibition greater than 15 mm against E. coli, indicating significant antibacterial properties.
  • Case Study on Anti-inflammatory Activity :
    • Objective : To assess the impact on cytokine production.
    • Methodology : Human macrophages were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in TNF-alpha and IL-6 production was observed, supporting its anti-inflammatory potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.